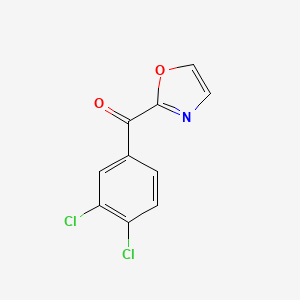

2-(3,4-Dichlorobenzoyl)oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4-Dichlorobenzoyl)oxazole is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is a heterocyclic compound, specifically an oxazole derivative, characterized by the presence of a benzoyl group substituted with two chlorine atoms at the 3 and 4 positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorobenzoyl)oxazole typically involves the condensation of 2-aminophenol with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as titanium tetraisopropoxide can enhance the reaction rate and yield .

Análisis De Reacciones Químicas

Types of Reactions: 2-(3,4-Dichlorobenzoyl)oxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzoyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include substituted oxazoles, amine derivatives, and oxazole N-oxides .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that oxazole derivatives often exhibit antimicrobial properties. The dichlorophenyl moiety in 2-(3,4-Dichlorobenzoyl)oxazole suggests potential activity against bacteria and fungi. Preliminary studies have shown that compounds with similar structures can inhibit the growth of various microbial strains.

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound Name | Activity Type | Microbial Strains Tested | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus | TBD |

| 2-(4-Chlorobenzoyl)oxazole | Antimicrobial | S. aureus, P. aeruginosa | 12-16 |

| 2-(Phenyl)oxazole | Antimicrobial | A. niger, C. albicans | 10-13 |

Anti-cancer Potential

The structural features of this compound may confer anticancer properties, similar to other oxazole derivatives. Studies have indicated that certain oxazoles can inhibit cancer cell proliferation through various mechanisms.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that derivatives of oxazoles can induce apoptosis in cancer cell lines, suggesting that this compound may also possess significant anticancer properties .

Material Science Applications

The unique electronic properties of the oxazole ring make this compound a candidate for developing new materials with specific functionalities. Its potential applications include:

- Conductive Polymers : The compound can be used as a building block in synthesizing conductive polymers.

- Sensors : Its reactivity allows incorporation into sensor devices for detecting environmental pollutants or biological markers.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis due to its electrophilic nature. It can participate in various reactions:

- Nucleophilic Substitutions : The dichlorobenzoyl group can undergo nucleophilic attack leading to new derivatives.

- Functionalization : The oxazole ring's nitrogen and oxygen atoms provide sites for further functionalization, enabling the creation of complex molecular architectures.

Mecanismo De Acción

The mechanism of action of 2-(3,4-Dichlorobenzoyl)oxazole involves the inhibition of specific enzymes and receptors. It inhibits acetylcholinesterase by binding to the active site, preventing the breakdown of acetylcholine, which is crucial for neurotransmission. Additionally, it inhibits receptor tyrosine kinase activity, which plays a role in cell signaling pathways involved in cancer progression.

Comparación Con Compuestos Similares

Benzoxazole: Shares a similar heterocyclic structure but lacks the dichlorobenzoyl group.

2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid: Another oxazole derivative with different substituents.

Uniqueness: 2-(3,4-Dichlorobenzoyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit both acetylcholinesterase and receptor tyrosine kinase activity sets it apart from other similar compounds.

Actividad Biológica

2-(3,4-Dichlorobenzoyl)oxazole is a heterocyclic compound characterized by an oxazole ring substituted with a dichlorobenzoyl group. This unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to summarize the current understanding of the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features:

- Oxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom.

- Dichlorobenzoyl Group : Enhances the compound's reactivity due to the electron-withdrawing effects of chlorine atoms.

This structure is believed to contribute to its biological activity, particularly in enzyme binding and receptor interactions.

Biological Activity Overview

Research indicates that oxazole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : The presence of the dichlorophenyl group suggests potential for antimicrobial properties. Studies have shown that oxazole derivatives can inhibit the growth of various bacteria and fungi .

- Anticancer Potential : Some oxazole compounds have been identified as inhibitors of cancer-relevant protein kinases, indicating a possible role in cancer treatment .

Antimicrobial Studies

A review on the biological activities of oxazole derivatives highlighted their effectiveness against various pathogens. For example:

| Compound | MIC (µg/ml) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| 2-(4-Chlorobenzoyl)oxazole | 1.6 | Candida albicans, Aspergillus niger |

| 2-(Phenyl)oxazole | 0.8 | Candida tropicalis |

These findings suggest that structural modifications in oxazoles can significantly influence their antimicrobial efficacy .

Anticancer Activity

In studies examining the anticancer properties of diaryl oxazoles, compounds similar to this compound were shown to inhibit key protein kinases involved in cancer progression. The specific mechanisms remain under investigation, but preliminary data indicate promising activity against various cancer cell lines .

While detailed mechanisms specific to this compound are not fully elucidated, related compounds have demonstrated interactions with biological targets through:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for pathogen survival and cancer cell proliferation.

- Receptor Binding : The electrophilic nature of the dichlorobenzoyl group may enhance binding affinity to specific receptors involved in signaling pathways relevant to disease states .

Propiedades

IUPAC Name |

(3,4-dichlorophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-2-1-6(5-8(7)12)9(14)10-13-3-4-15-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHVHSGZNNQCKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=NC=CO2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642113 |

Source

|

| Record name | (3,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-26-4 |

Source

|

| Record name | (3,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.